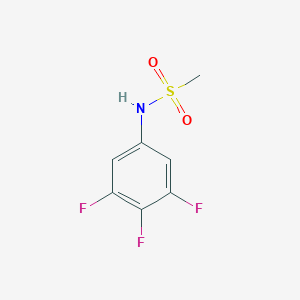
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a dibromophenyl group, and a 4-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride under basic conditions.
Introduction of the dibromophenyl group: This step involves the bromination of a phenyl ring, followed by coupling with the intermediate formed in the previous step.
Formation of the 4-oxobutanoic acid moiety: This can be accomplished through a series of oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dibromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(tert-Butoxy)-2-(3,5-dichlorophenyl)-4-oxobutanoic acid: Similar structure but with chlorine atoms instead of bromine.
(S)-4-(tert-Butoxy)-2-(3,5-difluorophenyl)-4-oxobutanoic acid: Similar structure but with fluorine atoms instead of bromine.
(S)-4-(tert-Butoxy)-2-(3,5-dimethylphenyl)-4-oxobutanoic acid: Similar structure but with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups.
Properties
Molecular Formula |
C14H16Br2O4 |
|---|---|
Molecular Weight |
408.08 g/mol |
IUPAC Name |
(2S)-2-(3,5-dibromophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16Br2O4/c1-14(2,3)20-12(17)7-11(13(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,18,19)/t11-/m0/s1 |
InChI Key |
XCOBSZGENAKKCT-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC(=CC(=C1)Br)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CC(=C1)Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


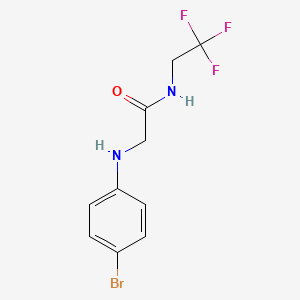
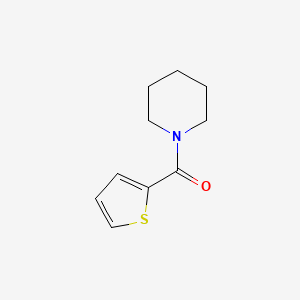
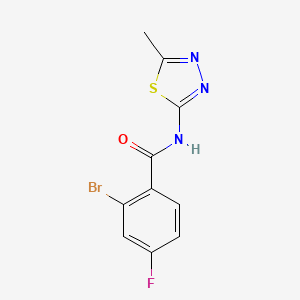


![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)

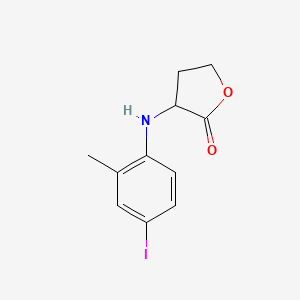


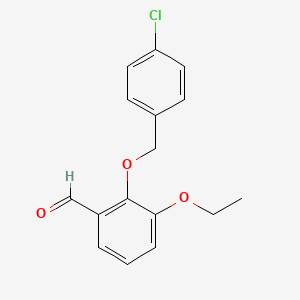
![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)

